molecular formula C19H12N2O2 B1193886 4-(Isoquinolin-6-ylamino)naphthalene-1,2-dione

4-(Isoquinolin-6-ylamino)naphthalene-1,2-dione

Cat. No. B1193886
M. Wt: 300.317
InChI Key: NYDMVPHEEBVAHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

YZ129 is a novel hsp90 inhibitor, targeting the calcineurin-nfat signaling and hsp90 client network for glioblastoma (gbm) therapy

Scientific Research Applications

Unusual Products from Oxidation of Naphthalene Diimides

Research has shown that transforming the naphthalene diimide (NDI) core into aromatic systems has significant potential for applications in areas where current NDI-based systems are promising. Oxidation under mild conditions leads to 1,4-diones, which are valuable precursors for NDI-based research. This transformation is particularly interesting for creating unusual, ring-contracted products with high quantum yields and larger heterocycles featuring an isoquinoline core (Maniam, Sandanayake, Izgorodina, & Langford, 2016).

Antimicrobial Activity and DFT Studies

A study on 2-(pyrimidin-2-ylamino)naphthalene-1,4-dione and its metal complexes has shown that these compounds exhibit varying degrees of antimicrobial activity. The study also utilized density functional theory (DFT) to discuss the electronic, structural, and spectroscopic properties of the complexes, demonstrating their potential as drugs (Chioma et al., 2018).

Synthesis of Isoquinoline Derivatives

The synthesis of isoquinoline derivatives from naphthalene derivatives forms an important part of research. For example, naphthalene derivatives can form 4-(2-furyl)benzo[f]isoquinolines, which are then used in further chemical reactions (Mikhailovskii, Aliev, Surikova, & Efremova, 2013).

Naphthylisoquinoline Alkaloids as Drug Leads

Naphthylisoquinoline alkaloids, consisting of naphthalene and isoquinoline moieties, have shown a diverse array of biological activities. Research on these compounds has focused on their occurrence, isolation, identification, biological activities, and biosynthesis. They are considered promising drug leads due to their structural diversity and biological importance (Ibrahim & Mohamed, 2015).

Luminescent Properties and Sensor Ability

Research on 1,8-Naphthalimide derivatives, including their photophysical characteristics, has shown significant potential for sensor applications. Studies have investigated the influence of pH and metal ions on the fluorescent intensity of these compounds, demonstrating their utility in detecting environmental changes (Staneva, Angelova, & Grabchev, 2020).

properties

Product Name

4-(Isoquinolin-6-ylamino)naphthalene-1,2-dione

Molecular Formula

C19H12N2O2

Molecular Weight

300.317

IUPAC Name

4-(isoquinolin-6-ylamino)naphthalene-1,2-dione

InChI

InChI=1S/C19H12N2O2/c22-18-10-17(15-3-1-2-4-16(15)19(18)23)21-14-6-5-13-11-20-8-7-12(13)9-14/h1-11,21H

InChI Key

NYDMVPHEEBVAHT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=O)C2=O)NC3=CC4=C(C=C3)C=NC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

YZ129;  YZ 129;  YZ-129

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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